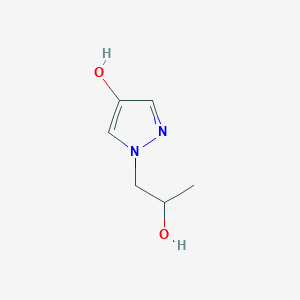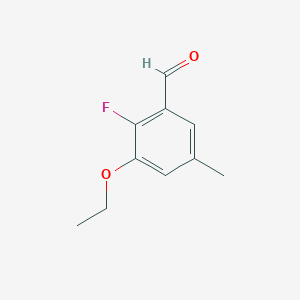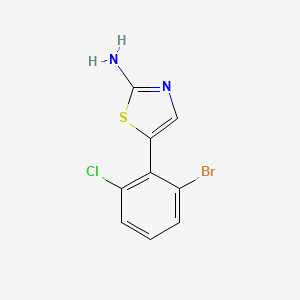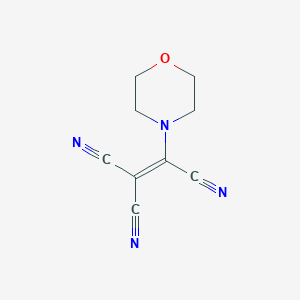
1-(2-Hydroxypropyl)-1H-pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxypropyl)-1H-pyrazol-4-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a hydroxypropyl group, which imparts distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol typically involves the reaction of pyrazole with 2-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-chloropropanol attacks the pyrazole ring, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach minimizes the formation of by-products and allows for efficient scaling up of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-oxopropyl)-1H-pyrazol-4-ol.
Reduction: The compound can undergo reduction reactions to form 1-(2-hydroxypropyl)-1H-pyrazol-4-amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: 1-(2-oxopropyl)-1H-pyrazol-4-ol.
Reduction: 1-(2-hydroxypropyl)-1H-pyrazol-4-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxypropyl)-1H-pyrazol-4-ol has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding interactions with biological molecules, which can modulate their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-Hydroxypropyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
2-Hydroxypropyl methacrylate: Both compounds contain a hydroxypropyl group, but 2-hydroxypropyl methacrylate is used primarily in polymer chemistry.
1-(2-Hydroxyethyl)-1H-pyrazol-4-ol: This compound has a similar structure but with an ethyl group instead of a propyl group, which can affect its chemical properties and reactivity.
1-(2-Hydroxypropyl)-1H-imidazol-4-ol: This compound features an imidazole ring instead of a pyrazole ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of the hydroxypropyl group and the pyrazole ring, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C6H10N2O2 |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
1-(2-hydroxypropyl)pyrazol-4-ol |
InChI |
InChI=1S/C6H10N2O2/c1-5(9)3-8-4-6(10)2-7-8/h2,4-5,9-10H,3H2,1H3 |
Clave InChI |
XNQMMYDEGQSHHV-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=C(C=N1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)

![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)





![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)


![(10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B14777134.png)
